7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their biological activities, including antimicrobial and anticancer properties.
Source: The compound is synthesized through various chemical methods and is available from multiple chemical suppliers, indicating its relevance in research and pharmaceutical applications .
Classification: It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The specific arrangement of its functional groups contributes to its reactivity and biological activity.
The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid can be achieved through several methods:
The molecular structure of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 403.4 g/mol |
IUPAC Name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid |
Canonical SMILES | O=C(NC1=CN=C(NC(=O)O)N=C1)C(C2=CC=CC=C2)=O |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For example:
The mechanism of action for 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid is primarily linked to its interaction with biological targets:
The physical and chemical properties of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid include:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2